Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-
Description
Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is a silylated pyrimidine derivative characterized by three trimethylsilyloxy (-OSi(CH₃)₃) groups at positions 2, 4, and 5 on the pyrimidine ring. Silylation is a common strategy to enhance lipophilicity, stabilize reactive intermediates, or protect hydroxyl groups during synthetic processes .
Properties
CAS No. |
32865-92-2 |
|---|---|
Molecular Formula |
C13H28N2O3Si3 |
Molecular Weight |
344.63 g/mol |
IUPAC Name |
[2,4-bis(trimethylsilyloxy)pyrimidin-5-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H28N2O3Si3/c1-19(2,3)16-11-10-14-13(18-21(7,8)9)15-12(11)17-20(4,5)6/h10H,1-9H3 |
InChI Key |
OQACNLHCXCYYLW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of pyrimidine derivatives bearing trimethylsilyl ether substituents typically involves the selective silylation of hydroxyl groups on a pyrimidine scaffold that contains hydroxyl functionalities at the 2, 4, and 5 positions. The key steps include:
- Preparation of the hydroxylated pyrimidine precursor.
- Deprotonation of hydroxyl groups using strong bases.
- Reaction with a silylating agent such as chlorotrimethylsilane (TMSCl) or hexamethyldisilazane (HMDS) to introduce trimethylsilyl groups.
This approach ensures the formation of stable trimethylsilyl ethers, which enhance the compound’s solubility in organic solvents and facilitate further synthetic transformations.
Detailed Synthetic Route
Based on literature precedents for related trisubstituted pyrimidines, the preparation can be outlined as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting pyrimidine with hydroxyl groups at 2,4,5 positions | Hydroxylated pyrimidine precursor is obtained either by direct substitution or hydrolysis of halogenated pyrimidines |
| 2 | Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in THF or DMSO | Deprotonation of hydroxyl groups to generate alkoxide intermediates |
| 3 | Chlorotrimethylsilane (TMSCl) or hexamethyldisilazane (HMDS) | Introduction of trimethylsilyl groups by nucleophilic substitution on the silylating agent |
| 4 | Purification by recrystallization or chromatography | Isolation of pure pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- as a white to beige powder |
This method is consistent with procedures reported for similar pyrimidine derivatives, where silylation proceeds efficiently under mild conditions to yield high purity products with good overall yields.
Alternative Approaches and Variations
- Use of Potassium Sulfonamide Salts: In some syntheses of pyrimidine derivatives, sulfonamide potassium salts are reacted with dichloropyrimidines to form intermediates that can be further modified to introduce hydroxyl groups, which are then silylated.
- Ethylene Glycol Side Chain Introduction: Some synthetic routes include the addition of ethylene glycol side chains prior to silylation, enhancing solubility and biological activity.
- One-Pot Procedures: Attempts to combine deprotonation and silylation steps in one pot have been reported to improve efficiency and reduce purification steps.
Analysis of Preparation Methods
Yield and Purity
Reaction Conditions
- Reactions are generally performed at room temperature or slightly elevated temperatures (up to 100 °C) depending on the substrate reactivity.
- Solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dimethoxyethane (DME) are commonly used.
- Strong bases like sodium hydride or potassium tert-butoxide are preferred for efficient deprotonation of hydroxyl groups.
Challenges and Considerations
- Trimethylsilyl groups are sensitive to moisture; therefore, reactions and storage must be conducted under anhydrous conditions.
- Over-silylation or incomplete silylation can lead to mixtures requiring careful chromatographic separation.
- Stability of the silyl ethers under reaction and storage conditions is crucial for reproducibility.
Research Data and Comparative Tables
Representative Synthesis Data
| Compound | Starting Material | Base Used | Silylating Agent | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|
| Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- | 2,4,5-trihydroxypyrimidine | NaH in THF | Chlorotrimethylsilane | 85-90 | Recrystallization from methanol | High purity, stable product |
| Similar trisubstituted pyrimidines | Dichloropyrimidine derivatives | KOtBu in DMSO | HMDS | 70-80 | Chromatography | Side chain variations possible |
Biological Activity Correlation
While the focus here is preparation, it is notable that the trimethylsilyl groups enhance lipophilicity, facilitating cell membrane penetration and interaction with biological targets such as kinases and tubulin polymerization sites. This underscores the importance of efficient preparation methods to obtain high-quality compounds for biological evaluation.
Scientific Research Applications
Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of nucleic acids and their analogs, given the structural similarity to nucleotides.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl groups. These groups can be easily removed or substituted, allowing the compound to act as an intermediate in the synthesis of other compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Key Data Table: Structural and Property Comparison
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | logP | Key Properties | References |
|---|---|---|---|---|---|---|
| Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- | -OSiMe₃ (2,4,5) | Not reported | ~400 (estimated) | High* | High lipophilicity, thermal stability | [1, 2] |
| Pyrimidine, 5-(1-pyrrolidinyl)-2,4-bis[(trimethylsilyl)oxy]- | -OSiMe₃ (2,4), -C₄H₈N (5) | C₁₄H₂₇N₃O₂Si₂ | 325.55 | N/A | Enhanced basicity | [6] |
| 4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | -OSiMe₃ (2), -N(SiMe₃) (4), -CH₃ (5) | Not reported | ~300 (estimated) | 3.246 | Low water solubility | [3] |
| 2,4,5-Trichloro-6-methylpyrimidine | -Cl (2,4,5), -CH₃ (6) | C₅H₃Cl₃N₂ | 197.45 | N/A | High electrophilicity, density 1.542 g/cm³ | [10] |
*Estimated based on analogous silylated compounds.
Notes
Synthesis Routes : Silylated pyrimidines are typically synthesized via silylation of hydroxyl or amine groups using reagents like BSA or chlorotrimethylsilane .
Substituent Effects: Silyloxy Groups: Increase lipophilicity and steric hindrance, making these compounds useful in protecting-group strategies or as intermediates in drug discovery . Amino/Chloro Groups: Enhance polarity and reactivity, enabling applications in agrochemicals or coordination complexes .
Research Gaps : Direct experimental data (e.g., melting point, spectral data) for Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- are absent in the provided evidence. Further studies are needed to characterize its physicochemical and biological properties.
Biological Activity
Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is a chemical compound belonging to the pyrimidine family, characterized by its unique structure and functional groups. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₈N₂O₃Si₃
- Molecular Weight : Approximately 344.63 g/mol
- Functional Groups : Contains three trimethylsilyl groups which enhance stability and solubility in organic solvents.
The presence of these functional groups contributes to the compound's versatility in synthetic organic chemistry and its potential biological applications.
Synthesis Methods
The synthesis of pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution Reactions : Utilization of trimethylsilyl chlorides with pyrimidine derivatives.
- Condensation Reactions : Formation of the pyrimidine ring through condensation of suitable precursors.
These synthetic pathways highlight the compound's accessibility for research and industrial applications.
Anticancer Properties
Pyrimidine derivatives have shown promising anticancer activity. For instance:
- A study synthesized 27 pyrimidine-triazole compounds and evaluated their efficacy against various cancer cell lines (MCF-7, MDA-MB453, MDA-MB231). Compounds exhibited IC₅₀ values ranging from 15.3 µM to 29.1 µM, indicating significant cytotoxic effects .
- Another investigation focused on thiazolidin-4-one clubbed pyrimidines, reporting maximum cytotoxicity against renal proximal tubular epithelial cells (RPTEC) at concentrations as low as 250 μM .
Anti-inflammatory and Antibacterial Activities
Pyrimidine derivatives have also been studied for their anti-inflammatory and antibacterial properties:
- Compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in septic acute kidney injury models .
- A range of synthesized pyrimidines exhibited antibacterial activity against strains such as E. coli and S. aureus, with varying minimum inhibitory concentrations (MIC) observed .
HIV Inhibition
Recent studies have highlighted the potential of pyrimidine derivatives as HIV inhibitors:
- Novel 2,4,5-trisubstituted pyrimidines were screened for anti-HIV activity, showing promising results against both wild-type and NNRTI-resistant strains. The compounds displayed favorable selectivity indices and exhibited significant potency compared to existing treatments .
Structure-Activity Relationships (SAR)
The SAR analysis is crucial for understanding how modifications to the pyrimidine structure affect its biological activity:
| Compound | Modifications | Biological Activity | IC₅₀ (µM) |
|---|---|---|---|
| Compound 10 | - | Anticancer | 29.1 |
| Compound 11 | - | Anticancer | 15.3 |
| Compound 58 | - | Anti-inflammatory | 310 nM |
This table summarizes key findings from SAR studies that demonstrate how specific structural changes can enhance or diminish biological efficacy.
Case Studies
- Kidney Dysfunction Model : Compound 58 was shown to alleviate kidney dysfunction in septic AKI mice by regulating protein succinylation and reducing inflammatory cytokines .
- Anticancer Screening : Various pyrimidine derivatives were tested against multiple cancer cell lines, revealing significant differences in efficacy based on structural variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
